molecular formula C21H20N2O4S3 B256463 N-(1,3-benzodioxol-5-yl)-6-[4-oxo-5-(2-thienylmethylene)-2-thioxo-1,3-thiazolidin-3-yl]hexanamide

N-(1,3-benzodioxol-5-yl)-6-[4-oxo-5-(2-thienylmethylene)-2-thioxo-1,3-thiazolidin-3-yl]hexanamide

Cat. No. B256463
M. Wt: 460.6 g/mol
InChI Key: QKIPAEBFFRXILI-LDADJPATSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(1,3-benzodioxol-5-yl)-6-[4-oxo-5-(2-thienylmethylene)-2-thioxo-1,3-thiazolidin-3-yl]hexanamide is a chemical compound that has garnered significant attention from the scientific community due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of N-(1,3-benzodioxol-5-yl)-6-[4-oxo-5-(2-thienylmethylene)-2-thioxo-1,3-thiazolidin-3-yl]hexanamide involves the inhibition of various pro-inflammatory cytokines and enzymes, including TNF-α, IL-6, and COX-2. Additionally, this compound has been found to induce the activation of various antioxidant enzymes, including SOD and CAT, which help to reduce oxidative stress and inflammation.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N-(1,3-benzodioxol-5-yl)-6-[4-oxo-5-(2-thienylmethylene)-2-thioxo-1,3-thiazolidin-3-yl]hexanamide include the reduction of inflammation and oxidative stress, induction of apoptosis in cancer cells, and potential neuroprotective effects. Additionally, this compound has been found to exhibit antidiabetic effects, as it has been shown to improve glucose tolerance and insulin sensitivity.

Advantages and Limitations for Lab Experiments

The advantages of using N-(1,3-benzodioxol-5-yl)-6-[4-oxo-5-(2-thienylmethylene)-2-thioxo-1,3-thiazolidin-3-yl]hexanamide in lab experiments include its potent anti-inflammatory and antioxidant properties, as well as its potential applications in the treatment of various diseases. However, the limitations of using this compound include its relatively low solubility and stability, which may affect its efficacy in certain experimental settings.

Future Directions

There are several future directions for the research and development of N-(1,3-benzodioxol-5-yl)-6-[4-oxo-5-(2-thienylmethylene)-2-thioxo-1,3-thiazolidin-3-yl]hexanamide. These include the optimization of the synthesis method to improve the yield and purity of the compound, the evaluation of its efficacy in various animal models of disease, and the development of novel formulations to improve its solubility and stability. Additionally, further studies are needed to elucidate the exact mechanisms of action of this compound and to identify potential side effects and toxicity.

Synthesis Methods

The synthesis of N-(1,3-benzodioxol-5-yl)-6-[4-oxo-5-(2-thienylmethylene)-2-thioxo-1,3-thiazolidin-3-yl]hexanamide involves the reaction of 2-thiophenecarboxaldehyde and 1,3-benzodioxole-5-carboxylic acid hydrazide in the presence of thionyl chloride. The resulting product is then reacted with 4-oxo-5-(2-thienylmethylene)-2-thioxo-1,3-thiazolidin-3-ylamine and hexanoyl chloride to obtain the desired compound.

Scientific Research Applications

N-(1,3-benzodioxol-5-yl)-6-[4-oxo-5-(2-thienylmethylene)-2-thioxo-1,3-thiazolidin-3-yl]hexanamide has been studied extensively for its potential applications in various fields of science. It has been found to exhibit potent anti-inflammatory and antioxidant properties, making it a potential candidate for the treatment of various inflammatory diseases. Additionally, this compound has shown promising results in the treatment of cancer, as it has been found to induce apoptosis in cancer cells.

properties

Product Name

N-(1,3-benzodioxol-5-yl)-6-[4-oxo-5-(2-thienylmethylene)-2-thioxo-1,3-thiazolidin-3-yl]hexanamide

Molecular Formula

C21H20N2O4S3

Molecular Weight

460.6 g/mol

IUPAC Name

N-(1,3-benzodioxol-5-yl)-6-[(5E)-4-oxo-2-sulfanylidene-5-(thiophen-2-ylmethylidene)-1,3-thiazolidin-3-yl]hexanamide

InChI

InChI=1S/C21H20N2O4S3/c24-19(22-14-7-8-16-17(11-14)27-13-26-16)6-2-1-3-9-23-20(25)18(30-21(23)28)12-15-5-4-10-29-15/h4-5,7-8,10-12H,1-3,6,9,13H2,(H,22,24)/b18-12+

InChI Key

QKIPAEBFFRXILI-LDADJPATSA-N

Isomeric SMILES

C1OC2=C(O1)C=C(C=C2)NC(=O)CCCCCN3C(=O)/C(=C\C4=CC=CS4)/SC3=S

SMILES

C1OC2=C(O1)C=C(C=C2)NC(=O)CCCCCN3C(=O)C(=CC4=CC=CS4)SC3=S

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)NC(=O)CCCCCN3C(=O)C(=CC4=CC=CS4)SC3=S

Origin of Product

United States

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